N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide
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Description
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as FP1 and is synthesized using a specific method that involves several steps.
Scientific Research Applications
For instance, studies on related chemical structures such as piperazine derivatives and pyridazinone compounds highlight their significance in drug design and therapeutic applications. Piperazine derivatives, for example, have been identified in a variety of drugs with therapeutic uses across a range of conditions including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. This indicates the potential for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide to have similar applications given its structural components (Rathi et al., 2016).
Similarly, pyridazinone compounds have been reviewed for their selective inhibition properties, such as ABT-963, a selective cyclooxygenase inhibitor, indicating potential for anti-inflammatory and analgesic applications (Asif, 2016). These findings suggest that compounds with pyridazinone elements may hold therapeutic potential in managing inflammation and pain.
properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-25-12-18(24)20-15-7-9-23(10-8-15)17-6-5-16(21-22-17)13-3-2-4-14(19)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDNGBTLZSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide |
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